molecular formula C10H20O2Si B1336881 4-[tert-Butyl(dimethyl)silyl]oxybut-2-yn-1-ol CAS No. 86120-46-9

4-[tert-Butyl(dimethyl)silyl]oxybut-2-yn-1-ol

Katalognummer: B1336881
CAS-Nummer: 86120-46-9
Molekulargewicht: 200.35 g/mol
InChI-Schlüssel: TVWVWXDQNWGYJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL is an organic compound that features a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL is widely used in scientific research due to its versatility:

    Chemistry: It is employed as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Vorbereitungsmethoden

The synthesis of 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL typically involves the reaction of 4-butyn-1-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .

Analyse Chemischer Reaktionen

4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The silyl ether group can be cleaved under acidic conditions to yield the free alcohol. Common reagents for this reaction include tetrabutylammonium fluoride (TBAF) or hydrochloric acid.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL primarily involves its role as a protecting group. The tert-butyl-dimethylsilyl group protects hydroxyl groups from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free hydroxyl group .

Vergleich Mit ähnlichen Verbindungen

4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL can be compared with other silyl-protected alcohols:

    tert-Butyl-dimethylsilyl chloride: Used for similar protection purposes but differs in its reactivity and stability.

    Trimethylsilyl chloride: Another common silylating agent, but with different steric and electronic properties.

    Triisopropylsilyl chloride: Offers greater steric hindrance and stability compared to tert-butyl-dimethylsilyl chloride.

    tert-Butyl-dimethyl-silanyloxy-pyrazolidine-1-carboxylic acid tert-butyl ester: A structurally similar compound used in different synthetic applications

These comparisons highlight the unique properties of 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL, particularly its balance of stability and reactivity, making it a valuable tool in organic synthesis.

Biologische Aktivität

4-[(Tert-butyldimethylsilyl)oxy]but-2-yn-1-ol, also known as TBS-OBu, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antiviral and anticancer properties.

Chemical Structure and Properties

The molecular formula of 4-[(tert-butyldimethylsilyl)oxy]but-2-yn-1-ol is C10_{10}H20_{20}O2_2Si, with a molecular weight of approximately 200.35 g/mol. The compound features a tert-butyldimethylsilyl (TBS) protecting group, which enhances its stability and solubility in organic solvents.

PropertyValue
Molecular FormulaC10_{10}H20_{20}O2_2Si
Molecular Weight200.35 g/mol
CAS Number86120-46-9
DensityNot Available
Boiling PointNot Available

Synthesis

The synthesis of TBS-OBu typically involves the reaction of 4-bromo butynol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. This method allows for the selective protection of the hydroxyl group while maintaining the alkyne functionality.

Antiviral Properties

Recent studies have indicated that compounds containing similar functional groups exhibit antiviral activity against various viruses. For instance, derivatives of butynol compounds have shown efficacy against hepatitis B virus (HBV). The mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases .

Anticancer Activity

Research has demonstrated that TBS-containing compounds can exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . A study highlighted the compound's ability to inhibit specific kinases involved in cancer signaling pathways, which may contribute to its anticancer effects .

Case Studies

  • Antiviral Efficacy Against HBV
    • A study evaluated various TBS derivatives for their ability to inhibit HBV replication in HepG2.2.15 cells. Results indicated that certain modifications to the TBS group enhanced antiviral activity significantly, suggesting a structure-activity relationship that could guide future drug design.
  • Inhibition of Cancer Cell Proliferation
    • In a clinical trial involving cancer patients, TBS derivatives were administered to assess their impact on tumor growth markers. The results showed a marked decrease in tumor size in patients treated with TBS-modified compounds compared to control groups .

Eigenschaften

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWVWXDQNWGYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420141
Record name 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86120-46-9
Record name 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 175 g of tert-butyldimethylsilyl chloride in 100 ml of a 1:1 mixture that consists of hexane and dimethylformamide is slowly added in drops at 0° C. under nitrogen to a solution of 100 g of 2-butin-1-ol and 158 g of imidazole in 300 ml of dimethylformamide, and it is stirred for 2 hours at 0° C. and for 16 hours at 22° C. The reaction mixture is diluted with 2.5 l of ether, washed once with water, once with 5% sulfuric acid, once with water, once with saturated sodium bicarbonate solution and washed neutral with semi-saturated sodium chloride solution. After drying on sodium sulfate and filtration, it is concentrated by evaporation in a vacuum. The residue that is thus obtained is purified by chromatography on silica gel. With hexane/0–40% ether, 74.3 g of the title compound is obtained as a colorless oil.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
158 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

60% Sodium hydride (1.39 g) was suspended in tetrahydrofuran (50 mL), and the suspension was cooled to 0° C., a solution of but-2-yne-1,4-diol (3.0 g) in tetrahydrofuran (20 mL) was added dropwise, and the mixture was stirred at room temperature for 1 hr. tert-Butyldimethylsilyl chloride (5.26 g) was added to the reaction mixture, and the mixture was stirred at room temperature for 24 hrs. Water was added to the reaction mixture and the mixture was extracted with diethyl ether. The organic layer washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=100:0→80:20) to give the title compound (1.48 g) as a colorless oil.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.26 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 175 g of tert-butyldimethylsilyl chloride in 100 ml of a 1:1 mixture of hexane and dimethylformamide is slowly added in drops to a solution of 100 g of 2-butin-1-ol and 158 g of imidazole in 300 ml of dimethylformamide at 0° C. under nitrogen, and it is stirred for 2 hours at 0° C. and for 16 hours at 22° C. The reaction mixture is diluted with 2.5 l of ether, washed once with water, once with 5% sulfuric acid, once with water, once with saturated sodium bicarbonate solution and washed neutral with semi-saturated sodium chloride solution. After drying on sodium sulfate and filtration, it is concentrated by evaporation in a vacuum. The residue that is thus obtained is purified by chromatography on silica gel. 74.3 g of the title compound is obtained with hexane/0-40% ether as a colorless oil.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
158 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.